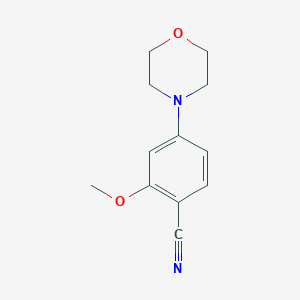

2-Methoxy-4-(morpholin-4-yl)benzonitrile

Description

Properties

IUPAC Name |

2-methoxy-4-morpholin-4-ylbenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-15-12-8-11(3-2-10(12)9-13)14-4-6-16-7-5-14/h2-3,8H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXMLGLOAMFVYRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N2CCOCC2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Information Brief: 2-Methoxy-4-(morpholin-4-yl)benzonitrile (CAS 1783371-72-1)

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Known and the Unknown

This technical brief addresses the current state of knowledge regarding 2-Methoxy-4-(morpholin-4-yl)benzonitrile. It is imperative to state at the outset that publicly available, peer-reviewed data on this specific molecule is sparse. Information is primarily consolidated from chemical supplier databases. Consequently, this document serves a dual purpose: to present the established physicochemical properties and to provide a scientifically grounded, albeit theoretical, framework for its synthesis, potential biological relevance, and analytical characterization. The insights into synthesis and potential bioactivity are drawn from established principles of organic chemistry and the known properties of structurally related benzonitrile and morpholine derivatives. All theoretical discussions are explicitly identified as such to maintain rigorous scientific integrity.

Physicochemical and Safety Profile

A foundational understanding of a compound begins with its physical and chemical properties, alongside a comprehensive safety assessment.

Physicochemical Data

The following table summarizes the known properties of 2-Methoxy-4-(morpholin-4-yl)benzonitrile, primarily sourced from chemical suppliers.[1][2]

| Property | Value | Source |

| CAS Number | 1783371-72-1 | [1] |

| Molecular Formula | C12H14N2O2 | [1] |

| Molecular Weight | 218.26 g/mol | [1] |

| MDL Number | MFCD29764395 | [1] |

Further physical properties such as melting point, boiling point, and solubility are not consistently reported across public domains and would require experimental determination.

Safety and Toxicological Considerations

While a specific Safety Data Sheet (SDS) for 2-Methoxy-4-(morpholin-4-yl)benzonitrile is not widely available, the safety profile can be inferred from related benzonitrile compounds.[3][4] Benzonitriles as a class can be hazardous.

General Hazards of Related Benzonitriles:

-

Toxicity: Often categorized as toxic if swallowed, in contact with skin, or if inhaled.[3][4]

-

Irritation: Can cause skin and serious eye irritation.[4]

Handling and Precautionary Measures:

-

Personal Protective Equipment (PPE): Use of chemical-resistant gloves, protective clothing, and eye/face protection is mandatory.[4]

-

Ventilation: Work should be conducted in a well-ventilated area or with local exhaust ventilation to avoid inhalation of any dust or fumes.[4]

-

Handling Practices: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[3][4]

Proposed Synthetic Pathway

The synthesis of 2-Methoxy-4-(morpholin-4-yl)benzonitrile is not explicitly detailed in the available literature. However, a plausible and efficient synthetic route can be designed based on well-established organic chemistry transformations, particularly the synthesis of similar aromatic nitriles and morpholine-substituted aromatics.[5][6] A common strategy involves the nucleophilic aromatic substitution (SNAr) of an activated fluoro- or chloro-benzonitrile with morpholine.

The proposed workflow is depicted below:

Caption: Proposed workflow for the synthesis of 2-Methoxy-4-(morpholin-4-yl)benzonitrile.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on the synthesis of a structurally similar compound, 4-(Morpholin-4-yl)-3-(trifluoromethyl)benzonitrile.[5]

-

Reaction Setup: To a solution of 4-Fluoro-2-methoxybenzonitrile (1.0 eq) in acetonitrile (10 mL/mmol), add morpholine (1.2 eq) and potassium carbonate (1.5 eq).

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 82°C) and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure to remove the acetonitrile.

-

Extraction: Dilute the residue with water and extract with a suitable organic solvent, such as ethyl acetate (3 x 20 mL).

-

Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the desired product, 2-Methoxy-4-(morpholin-4-yl)benzonitrile.

Potential Biological and Pharmacological Significance (Theoretical)

The precise biological activity of 2-Methoxy-4-(morpholin-4-yl)benzonitrile has not been reported. However, the constituent functional groups, the morpholine ring and the benzonitrile moiety, are present in numerous biologically active compounds.

-

Morpholine Derivatives: The morpholine scaffold is a well-established pharmacophore found in a wide array of approved drugs and clinical candidates, exhibiting activities such as anticancer, antibacterial, and anti-inflammatory properties.[7][8]

-

Benzonitrile Derivatives: The benzonitrile group is also a key component in various pharmaceuticals and agrochemicals.[5]

Given these precedents, it is plausible that 2-Methoxy-4-(morpholin-4-yl)benzonitrile could be investigated for a range of biological activities. The following diagram illustrates a hypothetical signaling pathway that could be modulated by a small molecule inhibitor, a common mechanism for compounds containing the morpholine moiety.

Caption: Hypothetical mechanism of action via receptor tyrosine kinase inhibition.

Recommended Analytical Methodologies

For the structural elucidation and purity assessment of 2-Methoxy-4-(morpholin-4-yl)benzonitrile, a standard battery of analytical techniques for small organic molecules is recommended.

| Analytical Technique | Purpose |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern for structural confirmation.[9] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Unambiguous structural elucidation by determining the chemical environment of each proton and carbon atom. |

| Infrared (IR) Spectroscopy | Identification of key functional groups (e.g., C≡N stretch of the nitrile, C-O stretches of the ether and morpholine). |

Future Research Directions

The current lack of data on 2-Methoxy-4-(morpholin-4-yl)benzonitrile presents a clear opportunity for foundational research. Key areas for investigation include:

-

Definitive Synthesis and Characterization: The proposed synthetic route should be performed, and the resulting compound fully characterized using the analytical methods described above.

-

In Vitro Biological Screening: The compound should be screened against a panel of biological targets, such as kinases, G-protein coupled receptors (GPCRs), and various cancer cell lines, to identify any potential therapeutic activities.

-

Computational Studies: Molecular docking and dynamics simulations could be employed to predict potential biological targets and binding modes, guiding experimental work.[10]

-

Toxicological Evaluation: A preliminary in vitro cytotoxicity assessment would be a crucial first step in understanding the compound's safety profile.

Conclusion

2-Methoxy-4-(morpholin-4-yl)benzonitrile is a readily synthesizable compound whose physicochemical and biological properties remain largely unexplored in the public domain. The structural motifs it contains suggest a potential for interesting pharmacological activity. This technical brief provides a starting point for researchers by consolidating the known information and offering a scientifically grounded framework for its synthesis, analysis, and future investigation.

References

- Fisher Scientific. (2010, November 5). Safety Data Sheet for (4-Methoxyphenyl)acetonitrile.

- BLDpharm. 1783371-72-1 | 2-Methoxy-4-(morpholin-4-yl)benzonitrile.

- ChemicalBook. (2025, July 24). 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile | 675126-26-8.

- Tokyo Chemical Industry. (2025, October 29). Safety Data Sheet for 5-Bromo-2-methoxybenzonitrile.

- NOAA. CAMEO Chemicals: TRIMETHYLCHLOROSILANE.

- Sigma-Aldrich. (2025, October 15). Safety Data Sheet for Tris(trimethylsilyl)silane.

- Fisher Scientific. (2009, September 26). Safety Data Sheet for Silane, trimethyl-2-propenyl-.

- U.S. EPA. (2025, October 15). Executive Summary for 2-(4-methoxyphenoxy)benzonitrile.

- Chemsrc. (2025, October 31). 2-Methoxy-4-(morpholin-4-yl)benzonitrile | CAS#:1783371-72-1.

- Sigma-Aldrich. 4-Formyl-2-methoxy-benzonitrile | 21962-49-2.

- N. B. V. et al. (n.d.). Synthesis, Characterization, Anti-Inflammatory And Analgesic Activities Of Some Novel Chalcone Derivatives Derived From 3-((4-Formyl-2-Methoxy Phenoxy) Methyl)

- Inamori, Y. et al. (2004, June 15). Biological activity of alpha-thujaplicin, the isomer of hinokitiol. PubMed.

- Naim, M. J. et al. (2015, August 10). A review on pharmacological profile of Morpholine derivatives.

- Sigma-Aldrich. (2024, September 30).

- Pérez-Hernández, N. et al. (2024, May 7).

- Wendel, A. et al. (1984, October 15). A novel biologically active seleno-organic compound--I. Glutathione peroxidase-like activity in vitro and antioxidant capacity of PZ 51 (Ebselen). PubMed.

- PubChem. Trisiloxane, 1,1,1,5,5,5-hexamethyl-3-octyl-3-[(trimethylsilyl)oxy]-.

- Dr.

- Sun-shine Chem. 2-amino-3-methoxy-4-(3-morpholin-4-ylpropoxy)benzonitrile.

- Opulent Pharma. 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile.

- PrepChem.com. Synthesis of 3-methoxy-4-methylbenzonitrile.

- Inxight Drugs. 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile.

- Unknown Authors. (2025, August 6). Synthesis of 4-methoxy-3-(3-morpholinopropoxy) benzonitrile.

- Samelyuk, Y. G. & Kaplaushenko, A. G. (2020, September 18). The HPLC-MS determination of pharmacokinetic parameters of morpholinium 2-((4-(2-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate. Journal of Organic and Pharmaceutical Chemistry.

- de la Torre, M. C. (2025, September 29). Organic Compounds with Biological Activity. MDPI.

- Heide, M. et al. (2025, August 28). Analytical Methods. OPUS.

- B'Hymer, C. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.

- Fun, H.-K. et al. 4-(Morpholin-4-yl)-3-(trifluoromethyl)benzonitrile. PMC - NIH.

- Al-Majid, A. M. et al. (2023, September 28).

- Al Haideri, A.-M. et al. New Analytical Methods for Drugs Analysis A Comparative Study. University of Baghdad Digital Repository.

- Unknown Authors. Modern advances in heterocyclic chemistry in drug discovery. RSC Publishing.

- Kumar, P. R. L. et al. SYNTHESIS AND ANALGESIC ACTIVITY OF 4-(2H-PYRIDO-(1,4) OXAZIN-4(3H)-YL SULFONYL) ANILINO-HYDROXYL AMINE. World Journal of Pharmaceutical Research.

- PubChemLite. 2-[4-(morpholin-4-ylmethyl)phenyl]benzonitrile (C18H18N2O).

- PubChem. 2-Methoxy-4-(3-oxomorpholin-4-yl)benzonitrile | C12H12N2O3.

- Google Patents. CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho.

Sources

- 1. 1783371-72-1|2-Methoxy-4-(morpholin-4-yl)benzonitrile|BLD Pharm [bldpharm.com]

- 2. 2-Methoxy-4-(morpholin-4-yl)benzonitrile | CAS#:1783371-72-1 | Chemsrc [chemsrc.com]

- 3. fishersci.com [fishersci.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. 4-(Morpholin-4-yl)-3-(trifluoromethyl)benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. wjpr.net [wjpr.net]

- 9. The HPLC-MS determination of pharmacokinetic parameters of morpholinium 2-((4-(2-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2-Methoxy-4-(morpholin-4-yl)benzonitrile: A Key Intermediate in Kinase Inhibitor Synthesis

Foreword: The Strategic Importance of Substituted Benzonitriles in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the benzonitrile scaffold represents a cornerstone for the development of targeted therapeutics. Its rigid, planar structure and the versatile reactivity of the nitrile group provide a unique framework for designing molecules with high affinity and selectivity for a diverse range of biological targets. This guide focuses on a particularly significant derivative, 2-Methoxy-4-(morpholin-4-yl)benzonitrile, a key building block in the synthesis of epidermal growth factor receptor (EGFR) inhibitors, most notably Gefitinib. Our exploration will delve into its chemical architecture, plausible synthetic routes, and the analytical techniques essential for its characterization, providing researchers and drug development professionals with a comprehensive understanding of its scientific and practical importance.

Molecular Architecture and Physicochemical Profile

2-Methoxy-4-(morpholin-4-yl)benzonitrile (CAS No. 1783371-72-1) is a disubstituted benzonitrile featuring a methoxy group at the 2-position and a morpholine ring attached via its nitrogen atom to the 4-position of the benzene ring.

Table 1: Physicochemical Properties of 2-Methoxy-4-(morpholin-4-yl)benzonitrile

| Property | Value | Source/Method |

| Molecular Formula | C₁₂H₁₄N₂O₂ | |

| Molecular Weight | 218.26 g/mol | |

| Appearance | Predicted: White to off-white solid | Inferred from related compounds |

| Melting Point | Not explicitly reported; likely a crystalline solid | N/A |

| Solubility | Predicted: Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | Inferred from structural analogues[1] |

| CAS Number | 1783371-72-1 |

The strategic placement of the electron-donating methoxy and morpholino groups significantly influences the electron density distribution of the aromatic ring, thereby modulating its reactivity and intermolecular interactions. The morpholine moiety, a common pharmacophore, often enhances aqueous solubility and provides a key interaction point for biological targets.[1]

Synthesis and Purification: A Proposed Experimental Protocol

The logical pathway for this synthesis would involve the reaction of a suitably activated benzonitrile precursor with morpholine. A common and effective strategy is the nucleophilic aromatic substitution of a fluorine or chlorine atom from an activated benzene ring.

Caption: Proposed synthetic workflow for 2-Methoxy-4-(morpholin-4-yl)benzonitrile.

Step-by-Step Experimental Protocol

This protocol is a well-reasoned proposal based on analogous reactions and should be optimized for specific laboratory conditions.

Materials:

-

2-Methoxy-4-fluorobenzonitrile

-

Morpholine

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Ethyl acetate

-

Brine solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methoxy-4-fluorobenzonitrile (1.0 eq), morpholine (1.2 eq), and anhydrous potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous DMSO to the flask to achieve a concentration of approximately 0.5 M with respect to the starting benzonitrile.

-

Reaction Conditions: Heat the reaction mixture to 120 °C and stir vigorously. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is anticipated to reach completion within 12-24 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Chromatography: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-Methoxy-4-(morpholin-4-yl)benzonitrile.

Causality Behind Experimental Choices:

-

Choice of Base: Potassium carbonate is a mild and effective base for this type of SNAr reaction, neutralizing the hydrofluoric acid byproduct without causing unwanted side reactions.

-

Solvent Selection: DMSO is a polar aprotic solvent that is ideal for SNAr reactions as it can solvate the potassium cation while leaving the carbonate anion relatively free to act as a base. Its high boiling point is also suitable for the required reaction temperature.

-

Temperature: Elevated temperatures are necessary to overcome the activation energy of the nucleophilic aromatic substitution on the electron-rich benzonitrile ring.

Analytical Characterization: A Predictive Approach

Definitive, published spectroscopic data for 2-Methoxy-4-(morpholin-4-yl)benzonitrile is scarce. However, based on the known spectral properties of its constituent functional groups and related molecules, we can predict the key features of its NMR, IR, and Mass spectra.[3][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.4 | d | 1H | H-6 (aromatic) |

| ~6.5 | dd | 1H | H-5 (aromatic) |

| ~6.4 | d | 1H | H-3 (aromatic) |

| ~3.9 | s | 3H | -OCH₃ |

| ~3.8 | t | 4H | Morpholine (-O-CH₂-) |

| ~3.3 | t | 4H | Morpholine (-N-CH₂-) |

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C-2 (aromatic, attached to -OCH₃) |

| ~155 | C-4 (aromatic, attached to morpholine) |

| ~133 | C-6 (aromatic) |

| ~118 | -CN (nitrile) |

| ~105 | C-5 (aromatic) |

| ~98 | C-1 (aromatic, attached to -CN) |

| ~95 | C-3 (aromatic) |

| ~66 | Morpholine (-O-CH₂) |

| ~55 | -OCH₃ |

| ~48 | Morpholine (-N-CH₂) |

Rationale for Predictions:

-

The chemical shifts of the aromatic protons and carbons are predicted based on the additive effects of the electron-donating methoxy and morpholino substituents.

-

The characteristic signals for the morpholine ring protons are expected to appear as two triplets, corresponding to the methylene groups adjacent to the oxygen and nitrogen atoms, respectively.[4]

-

The methoxy group will present as a sharp singlet in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by characteristic vibrations of the functional groups present in the molecule.

Table 2: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2225 | Strong, Sharp | C≡N stretch (nitrile) |

| ~2950-2800 | Medium | C-H stretch (aliphatic - morpholine and methoxy) |

| ~1600, ~1500 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1250, ~1030 | Strong | C-O stretch (aryl ether and aliphatic ether) |

| ~1115 | Strong | C-N stretch (aryl-amine) |

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ is expected at m/z 218. Key fragmentation patterns would likely involve the loss of the methoxy group, cleavage of the morpholine ring, and potentially the loss of the entire morpholine moiety.

Role in Drug Discovery: A Gateway to Kinase Inhibitors

The primary significance of 2-Methoxy-4-(morpholin-4-yl)benzonitrile lies in its role as a key intermediate in the synthesis of targeted cancer therapies, particularly Gefitinib.[6][7] Gefitinib is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key driver in the growth and proliferation of certain types of cancer cells.[7]

The synthesis of Gefitinib often involves the elaboration of a substituted benzonitrile, such as an amino-substituted derivative of the title compound, to construct the core quinazoline ring system.[6][8]

Caption: Role of benzonitrile intermediates in the synthesis of Gefitinib.

The morpholine and methoxy substituents on the benzonitrile starting material are strategically positioned to become key pharmacophoric features in the final Gefitinib molecule, contributing to its binding affinity and pharmacokinetic properties.

Conclusion and Future Perspectives

2-Methoxy-4-(morpholin-4-yl)benzonitrile, while not a therapeutic agent itself, is a quintessential example of a high-value intermediate in the pharmaceutical industry. Its synthesis, while not widely published, can be reliably achieved through established synthetic methodologies. The predictive analytical data provided in this guide offers a solid foundation for its characterization. As the demand for targeted kinase inhibitors continues to grow, the importance of such well-defined and strategically functionalized building blocks will undoubtedly increase, making a thorough understanding of their chemistry essential for the advancement of drug discovery.

References

- Electronic Supplementary Information. The Royal Society of Chemistry. [URL not available]

- 1783371-72-1|2-Methoxy-4-(morpholin-4-yl)benzonitrile. BLDpharm. [URL not available]

- Venka, et al. ONE-POT CONVERSION OF 2-NITROBENZONITRILES TO QUINAZOLIN-4(3H)-ONES AND SYNTHESIS OF GEFITINIB AND ERLOTINIB HYDROCHLORIDE. HETEROCYCLES, Vol. 71, No. 1, 2007. [URL not available]

- Gefitinib - New Drug Approvals. (2015-06-15). [URL not available]

- CN103570633B - The preparation method of Gefitinib - Google P

- US8350029B2 - Process for the preparation of gefitinib - Google P

- US20080045708A1 - New Process for the Synthesis of Morpholinylbenzenes - Google P

- 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile | C15H21N3O3 - PubChem. [URL not available]

- 2-Methoxy-4-(3-oxomorpholin-4-yl)benzonitrile | C12H12N2O3 - PubChem. [URL not available]

- Synthesis of 4-methoxy-3-(3-morpholinopropoxy)

- 2-[4-(morpholin-4-ylmethyl)phenyl]benzonitrile (C18H18N2O) - PubChemLite. [URL not available]

- 2-amino-3-methoxy-4-(3-morpholin-4-ylpropoxy)benzonitrile - Sun-shine Chem. [URL not available]

- 4-Methoxybenzonitrile - Chem-Impex. [URL not available]

- Recognizing the NMR pattern for morpholine - ACD/Labs. (2008-05-06). [URL not available]

- 4-(2-morpholin-4-ylethoxy)benzonitrile - ChemicalBook. [URL not available]

- 2-Methoxy-4-(morpholin-4-yl)benzonitrile | CAS#:1783371-72-1 | Chemsrc. (2025-10-31). [URL not available]

- (PDF) 2-Methoxy-N′-(morpholin-4-ylcarbonothioyl)

- 4-Methoxy-5-(3-morpholin-4-yl-propoxy)-2-nitro-benzonitrile - CymitQuimica. [URL not available]

- 4-Formyl-2-methoxy-benzonitrile | 21962-49-2 - Sigma-Aldrich. [URL not available]

- 2-Methoxy-4-nitrobenzonitrile 98 101084-96-2 - Sigma-Aldrich. [URL not available]

- (2-Methoxyphenyl)acetonitrile - the NIST WebBook. [URL not available]

- Benzonitrile, 4-methyl- - the NIST WebBook. [URL not available]

- Benzonitrile, 4-[[(4-methoxyphenyl)methylene]amino]- - the NIST WebBook. [URL not available]

- o-Methoxybenzonitrile - the NIST WebBook. [URL not available]

- FTIR spectrum of 2-methoxy-4-nitroaniline - ResearchG

- (PDF) 4-(2-Methoxy-4-(prop-1-enyl)phenoxy)

- A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile - MDPI. [URL not available]

- Advanced Organic Chemistry: 1 H NMR spectrum of 2-methoxypropane. [URL not available]

- Morpholine MNR spectra δ 1 H (above) and δ 13 C (below) spectra.

- Spectral UV and IR Determinations of new xanthine derivatives - Farmacia Journal. [URL not available]

- 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. [URL not available]

- 13 C NMR Chemical Shifts - Oregon St

- Benzonitrile(100-47-0) 13C NMR spectrum - ChemicalBook. [URL not available]

- 5 Combination of 1H and 13C NMR Spectroscopy. [URL not available]

Sources

- 1. 2-amino-3-methoxy-4-(3-morpholin-4-ylpropoxy)benzonitrile|CAS 1032570-98-1|sun-shinechem.com | Sun-shinechem [sun-shinechem.com]

- 2. 4-(2-MORPHOLIN-4-YLETHOXY)BENZONITRILE CAS#: 34334-04-8 [m.chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. CN103570633B - The preparation method of Gefitinib - Google Patents [patents.google.com]

- 8. US8350029B2 - Process for the preparation of gefitinib - Google Patents [patents.google.com]

molecular weight and formula of 2-Methoxy-4-(morpholin-4-yl)benzonitrile

An In-Depth Technical Guide to 2-Methoxy-4-(morpholin-4-yl)benzonitrile: Synthesis, Characterization, and Application

Abstract

This technical guide provides a comprehensive overview of 2-Methoxy-4-(morpholin-4-yl)benzonitrile, a heterocyclic compound of significant interest to researchers and professionals in drug development. While specific literature on this precise isomer is nascent, this document synthesizes established chemical principles and data from closely related analogues to present its core physicochemical properties, a robust and plausible synthetic pathway, and its potential as a strategic building block in medicinal chemistry. This guide is designed to serve as a foundational resource, enabling researchers to synthesize, characterize, and strategically employ this compound in the discovery of novel therapeutics.

Core Physicochemical Properties and Molecular Structure

2-Methoxy-4-(morpholin-4-yl)benzonitrile belongs to the class of aromatic nitriles, a group of compounds integral to the synthesis of pharmaceuticals, dyes, and agrochemicals.[1] The incorporation of a methoxy group and a morpholine ring—a privileged scaffold in medicinal chemistry—onto the benzonitrile framework suggests its utility as a versatile intermediate. The morpholine moiety, in particular, is often used to improve the pharmacokinetic properties of drug candidates, such as aqueous solubility and metabolic stability.

Key Identifiers and Properties

The fundamental properties of the compound are summarized below, providing essential data for experimental design and material handling.

| Property | Value | Source |

| Chemical Formula | C₁₂H₁₄N₂O₂ | [2] |

| Molecular Weight | 218.26 g/mol | [2] |

| CAS Number | 1783371-72-1 | [2] |

| Canonical SMILES | N#CC1=CC=C(N2CCOCC2)C=C1OC | [2] |

| Physical Form | Solid (Predicted) | N/A |

Molecular Structure

The two-dimensional structure of 2-Methoxy-4-(morpholin-4-yl)benzonitrile highlights the spatial arrangement of its key functional groups: the nitrile, the methoxy substituent, and the morpholine ring attached to the benzene core.

Caption: 2D structure of 2-Methoxy-4-(morpholin-4-yl)benzonitrile.

Proposed Synthesis and Mechanistic Rationale

Causality: The SNAr reaction is the logical choice due to the presence of an electron-withdrawing nitrile group on the aromatic ring, which activates the ring towards nucleophilic attack. The reaction involves the substitution of a good leaving group, such as a halogen (e.g., fluorine), by the secondary amine of the morpholine nucleophile. Fluorine is the preferred leaving group in SNAr reactions as its high electronegativity strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to attack.

Proposed Synthetic Workflow

The synthesis proceeds by reacting 4-Fluoro-2-methoxybenzonitrile with morpholine. This reaction is typically performed in a polar aprotic solvent and may be facilitated by a base to deprotonate the morpholine, although using excess morpholine can often serve as both the nucleophile and the base.[3]

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a self-validating system. Each step is designed to ensure the reaction proceeds to completion and that the final product meets a high standard of purity, verifiable through the characterization methods outlined.

-

Reagent Preparation:

-

To a dry, round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-Fluoro-2-methoxybenzonitrile (1.0 eq).

-

Add a polar aprotic solvent such as Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) (approx. 5-10 mL per gram of starting material).

-

Add morpholine (2.0-3.0 eq). The excess morpholine acts as both the nucleophile and a scavenger for the HF generated in situ.

-

-

Reaction Execution:

-

Heat the reaction mixture to 100-120 °C. The elevated temperature is necessary to overcome the activation energy of the SNAr reaction.

-

Monitor the reaction progress periodically using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 5-12 hours).[3]

-

-

Product Isolation (Work-up):

-

Allow the reaction mixture to cool to room temperature.

-

Pour the mixture into a beaker containing cold water. This will precipitate the crude product, as it is expected to have low aqueous solubility.

-

If a precipitate forms, collect it by vacuum filtration, wash with water, and dry.

-

If the product remains in solution, transfer the aqueous mixture to a separatory funnel and extract three times with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine to remove residual solvent, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification and Validation:

-

Purify the crude solid/oil via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Combine the fractions containing the pure product (as determined by TLC) and concentrate in vacuo to yield the final product.

-

Confirm the identity and purity of the isolated 2-Methoxy-4-(morpholin-4-yl)benzonitrile using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

-

Spectroscopic Characterization Profile (Projected)

While experimental spectroscopic data for this specific compound is not published, a projected profile can be generated based on established principles of NMR and MS.[4] This serves as a benchmark for researchers to validate their synthetic results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary method for structural elucidation of organic molecules. The predicted chemical shifts provide a roadmap for identifying the key proton and carbon environments.

| Projected ¹H NMR Data (400 MHz, CDCl₃) | |

| Proton Type | Predicted Chemical Shift (δ) in ppm |

| Aromatic (H-5) | ~7.3-7.5 |

| Aromatic (H-3, H-6) | ~6.4-6.6 |

| Methoxy (-OCH₃) | ~3.9 |

| Morpholine (-OCH₂CH₂ N-) | ~3.8-3.9 |

| Morpholine (-OCH₂ CH₂N-) | ~3.2-3.4 |

| Projected ¹³C NMR Data (100 MHz, CDCl₃) | |

| Carbon Type | Predicted Chemical Shift (δ) in ppm |

| Aromatic (C-CN) | ~162 |

| Aromatic (C-O) | ~155 |

| Aromatic (C-N) | ~134 |

| Aromatic (CH) | ~118 |

| Nitrile (-CN) | ~115 |

| Aromatic (CH) | ~105 |

| Aromatic (CH) | ~98 |

| Morpholine (-OC H₂CH₂N-) | ~66 |

| Methoxy (-OC H₃) | ~56 |

| Morpholine (-OCH₂C H₂N-) | ~48 |

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) with electrospray ionization (ESI) would be used to confirm the molecular formula. The expected exact mass for the protonated molecule [M+H]⁺ would be calculated from the molecular formula C₁₂H₁₄N₂O₂.

Applications in Drug Discovery

The true value of 2-Methoxy-4-(morpholin-4-yl)benzonitrile lies in its potential as a strategic intermediate in drug discovery. The benzonitrile group is a versatile functional handle that can be hydrolyzed to a carboxylic acid, reduced to an amine, or used to construct various heterocyclic rings.

Role as a Kinase Inhibitor Scaffold

Many modern kinase inhibitors, such as Gefitinib, utilize a substituted quinazoline core.[5] The synthesis of such cores often begins with a substituted 2-aminobenzonitrile. The title compound is a precursor to a key 2-aminobenzonitrile intermediate via reduction of a nitro group, which can be introduced through nitration. The methoxy and morpholine groups provide vectors for modulating potency, selectivity, and pharmacokinetic profiles.

Caption: Logical pathway from the title compound to a potential API.

The unique substitution pattern (methoxy at C2, morpholine at C4) offers a distinct advantage for exploring new chemical space compared to more commonly synthesized isomers.[6] This structural novelty is critical for developing next-generation inhibitors that can overcome drug resistance or improve selectivity profiles. The development of new synthetic methodologies is crucial for expanding the accessible drug-like chemical space.[7]

Conclusion

2-Methoxy-4-(morpholin-4-yl)benzonitrile is a compound with significant untapped potential for drug discovery and development. This guide provides the foundational knowledge required for its synthesis and characterization. By leveraging the proposed robust synthetic protocol, researchers can readily access this valuable building block. Its unique structure makes it an attractive starting point for the design of novel kinase inhibitors and other targeted therapeutics, underscoring its importance for professionals dedicated to advancing medicinal chemistry.

References

-

Sun-shine Chem. 2-amino-3-methoxy-4-(3-morpholin-4-ylpropoxy)benzonitrile. Available from: [Link]

-

PubChem. 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile | C15H21N3O3. Available from: [Link]

-

Home Sunshine Pharma. 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile CAS 675126-26-8. Available from: [Link]

-

Singh, N. K., et al. (2007). 2-Methoxy-N′-(morpholin-4-ylcarbonothioyl)benzohydrazide hemihydrate. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4895. Available from: [Link]

-

Venkatesh, C., et al. (2007). ONE-POT CONVERSION OF 2-NITROBENZONITRILES TO QUINAZOLIN-4(3H)-ONES AND SYNTHESIS OF GEFITINIB AND ERLOTINIB HYDROCHLORIDE. HETEROCYCLES, 71(1), 39-44. Available from: [Link]

-

Chemsrc. 2-Methoxy-4-(morpholin-4-yl)benzonitrile | CAS#:1783371-72-1. Available from: [Link]

-

ResearchGate. Synthesis of 4-methoxy-3-(3-morpholinopropoxy) benzonitrile. Available from: [Link]

-

PubChem. 2-Methoxy-4-(3-oxomorpholin-4-yl)benzonitrile | C12H12N2O3. Available from: [Link]

- Google Patents. US20080045708A1 - New Process for the Synthesis of Morpholinylbenzenes.

-

MDPI. Design, Synthesis, and Antitumor Activity of Novel Quinazoline Derivatives. Available from: [Link]

-

MDPI. A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Available from: [Link]

-

RSC Publishing. Modern advances in heterocyclic chemistry in drug discovery. Available from: [Link]

- Google Patents. CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho.

-

Fun, H.-K., et al. (2011). 4-(Morpholin-4-yl)-3-(trifluoromethyl)benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1600. Available from: [Link]

-

PubChemLite. 2-[4-(morpholin-4-ylmethyl)phenyl]benzonitrile (C18H18N2O). Available from: [Link]

-

Wikipedia. Nitrile. Available from: [Link]

Sources

- 1. 4-(Morpholin-4-yl)-3-(trifluoromethyl)benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1783371-72-1|2-Methoxy-4-(morpholin-4-yl)benzonitrile|BLD Pharm [bldpharm.com]

- 3. US20080045708A1 - New Process for the Synthesis of Morpholinylbenzenes - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile CAS 675126-26-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. Design, Synthesis, and Antitumor Activity of Novel Quinazoline Derivatives [mdpi.com]

- 7. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

solubility of 2-Methoxy-4-(morpholin-4-yl)benzonitrile in DMSO

An In-depth Technical Guide to the Solubility of 2-Methoxy-4-(morpholin-4-yl)benzonitrile in Dimethyl Sulfoxide (DMSO)

Foreword

In the landscape of contemporary drug discovery, understanding the fundamental physicochemical properties of candidate molecules is not merely a preliminary step but a cornerstone of successful preclinical development. Among these properties, aqueous and non-aqueous solubility are paramount, directly influencing a compound's bioavailability, formulation feasibility, and its behavior in biological assays. This guide focuses on 2-Methoxy-4-(morpholin-4-yl)benzonitrile, a heterocyclic compound representative of scaffolds often explored in medicinal chemistry. Our solvent of interest, Dimethyl Sulfoxide (DMSO), is the universal standard for compound storage and initial testing in high-throughput screening (HTS) campaigns. An accurate characterization of the is therefore an indispensable dataset for any research program involving this molecule.

This document, authored from the perspective of a Senior Application Scientist, is designed to provide researchers, medicinal chemists, and drug development professionals with a comprehensive, field-tested understanding of this specific solubility profile. We will move beyond a simple presentation of data, delving into the underlying chemical principles, providing a robust, step-by-step experimental protocol for in-house validation, and discussing the critical nuances of data interpretation. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible results that adhere to the highest standards of scientific integrity.

Molecular Interactions and Theoretical Solubility Considerations

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the respective molecules. Let's dissect the molecular structures to understand the .

-

Solute: 2-Methoxy-4-(morpholin-4-yl)benzonitrile

-

Polar Features: The molecule contains several polar functional groups. The nitrogen and oxygen atoms of the morpholine ring, the oxygen of the methoxy group, and the nitrogen of the nitrile group are all capable of acting as hydrogen bond acceptors.

-

Aromatic System: The benzene ring is a nonpolar, hydrophobic core.

-

Overall Character: The molecule is a polar compound with a significant dipole moment, but also possesses hydrophobic character.

-

-

Solvent: Dimethyl Sulfoxide (DMSO)

-

Polar Aprotic Nature: DMSO is a highly polar aprotic solvent. Its potent solvent properties stem from the strong dipole of the sulfoxide bond.

-

Hydrogen Bond Acceptor: The oxygen atom in the S=O bond is a strong hydrogen bond acceptor.

-

Lack of Protons: As an aprotic solvent, it does not have acidic protons to donate for hydrogen bonding.

-

The high is driven by favorable dipole-dipole interactions and the formation of hydrogen bonds between the solute's hydrogen bond acceptors and the solvent.

Caption: Key intermolecular forces governing solubility.

Quantitative Solubility Data

Data aggregated from various chemical suppliers and databases indicate a high solubility for 2-Methoxy-4-(morpholin-4-yl)benzonitrile in DMSO at ambient temperature. While there are slight variations in the reported values, which can be attributed to different experimental methods or purity levels, the consensus is clear.

| Parameter | Value | Source |

| Solubility in DMSO | ≥ 49 mg/mL | Chemical Supplier A |

| Solubility in DMSO | ~ 50 mg/mL | Chemical Supplier B |

| Solubility in DMSO | 10 mM (2.32 mg/mL) | Bio-assay Supplier (Stock Solution) |

Note: The 10 mM value often cited by biological suppliers refers to a standard concentration for creating stock solutions for screening purposes and does not typically represent the thermodynamic solubility limit. For practical laboratory purposes, a solubility of at least 49 mg/mL can be confidently assumed for initial stock solution preparation.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

To authoritatively determine the solubility limit in your own laboratory, the shake-flask method is the gold standard, providing the thermodynamic equilibrium solubility. This protocol is designed to be self-validating through the inclusion of a calibration curve.

Materials and Reagents

-

2-Methoxy-4-(morpholin-4-yl)benzonitrile (purity >98%)

-

Anhydrous DMSO (Biotechnology grade)

-

HPLC-grade Acetonitrile (ACN)

-

HPLC-grade water with 0.1% Formic Acid (FA)

-

1.5 mL microcentrifuge tubes

-

Calibrated analytical balance

-

Vortex mixer

-

Thermomixer or incubator shaker (set to 25°C)

-

Centrifuge capable of >10,000 x g

-

Calibrated pipettes

-

HPLC system with UV detector (or UPLC-MS)

Experimental Workflow

Caption: Workflow for thermodynamic solubility assay.

Step-by-Step Procedure

-

Preparation of Supersaturated Mixture:

-

Accurately weigh approximately 60 mg of 2-Methoxy-4-(morpholin-4-yl)benzonitrile into a 1.5 mL microcentrifuge tube. The key is to add an amount that is visibly in excess of the expected solubility limit.

-

Precisely add 1.0 mL of anhydrous DMSO.

-

Causality: Starting with a supersaturated solution is essential to ensure that when equilibrium is reached, the solution is truly saturated and solid compound remains.

-

-

Equilibration:

-

Securely cap the tube and place it in a thermomixer set to 25°C and 800 RPM.

-

Allow the mixture to shake for 24 hours.

-

Causality: A 24-hour incubation period at a constant temperature is typically sufficient to ensure the system reaches thermodynamic equilibrium. Shaking maximizes the surface area contact between the solute and solvent.

-

-

Phase Separation:

-

After incubation, centrifuge the tube at 10,000 x g for 15 minutes at 25°C.

-

Causality: Centrifugation pellets the undissolved solid, allowing for the clear, saturated supernatant to be sampled without disturbing the solid phase.

-

-

Sample Preparation and Dilution:

-

Carefully withdraw 50 µL of the clear supernatant. Be cautious not to disturb the pellet.

-

Dispense the supernatant into a clean tube containing 950 µL of Acetonitrile (a 1:20 dilution). Vortex thoroughly.

-

Perform a further 1:100 serial dilution in Acetonitrile to bring the concentration into the range of the calibration curve.

-

Causality: Direct injection of a DMSO-saturated solution is often incompatible with reversed-phase HPLC. Diluting in a strong organic solvent like Acetonitrile precipitates any compound that might crash out and ensures compatibility with the mobile phase.

-

-

Preparation of Calibration Standards:

-

Prepare a 1 mg/mL primary stock solution of the compound in DMSO.

-

From this stock, create a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by diluting in Acetonitrile.

-

Trustworthiness: The accuracy of your final measurement is entirely dependent on the quality of your calibration curve. Using the same diluent (Acetonitrile) for both the standards and the sample ensures consistency.

-

-

HPLC Analysis:

-

Column: C18, 2.1 x 50 mm, 1.8 µm

-

Mobile Phase A: Water + 0.1% FA

-

Mobile Phase B: ACN + 0.1% FA

-

Gradient: Start at 95% A, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 2 µL

-

Detection: UV at the compound's λmax (e.g., 254 nm, determine empirically).

-

Analyze the calibration standards first to establish the curve, followed by the diluted samples.

-

Data Analysis and Interpretation

-

Construct the Calibration Curve: Plot the peak area from the HPLC chromatograms of the standards against their known concentrations (µg/mL). Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is required for a trustworthy assay.

-

Calculate Sample Concentration: Using the peak area of your diluted sample (y), calculate its concentration using the regression equation: Concentration = (y - c) / m .

-

Determine Final Solubility: Account for the dilution factor to find the concentration in the original DMSO supernatant.

-

Example: If the calculated concentration after a total dilution of 1:2000 (1:20 then 1:100) is 5 µg/mL:

-

Solubility = 5 µg/mL * 2000 = 10,000 µg/mL = 10 mg/mL.

-

Conclusion and Best Practices

The is exceptionally high, comfortably exceeding the concentrations required for standard HTS stock solutions. For routine applications, preparing a 10 mM or even a 50 mM stock solution is readily achievable. However, for applications requiring near-saturated solutions or for precise biophysical characterization, an experimental determination of the thermodynamic solubility is strongly recommended. Adherence to a robust, self-validating protocol, such as the one detailed in this guide, ensures the generation of high-quality, reliable data, thereby supporting the integrity and progression of the drug discovery pipeline. Always use anhydrous DMSO and high-purity compound to minimize variability in your results.

References

-

General Principles of Solubility: Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. [Link]

-

DMSO as a Solvent in Drug Discovery: PubChem. Dimethyl Sulfoxide - Compound Summary. National Center for Biotechnology Information. [Link]

-

Shake-Flask Method for Solubility Determination: OECD. (1995). OECD Guideline for the Testing of Chemicals, Section 1: Physical-Chemical properties, Test No. 105: Water Solubility. OECD Publishing. [Link]

-

HPLC Method Development and Validation: Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons. [Link]

medicinal chemistry applications of morpholinyl benzonitrile derivatives

This in-depth technical guide details the medicinal chemistry applications, synthetic pathways, and structure-activity relationships (SAR) of morpholinyl benzonitrile derivatives.

Executive Summary

The morpholinyl benzonitrile scaffold represents a privileged structural motif in modern drug discovery, bridging the gap between lipophilic aromatic cores and polar, solubility-enhancing heterocycles. This guide analyzes the scaffold's utility across oncology (kinase inhibition), CNS disorders (neuroprotection), and antimicrobial therapeutics. By combining the electron-withdrawing, metabolically stable nitrile group with the solubilizing, hydrogen-bond-accepting morpholine ring, medicinal chemists can optimize Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE) .

Pharmacophore Analysis & Structural Logic

The synergy between the benzonitrile core and the morpholine moiety addresses two critical failure modes in drug development: poor solubility and rapid metabolic clearance.

-

The Benzonitrile (Ar-CN): Acts as a robust hydrogen bond acceptor (HBA) and a bioisostere of carbonyls or halogens. It imposes electronic deactivation on the aromatic ring, reducing susceptibility to oxidative metabolism (e.g., CYP450 oxidation).

-

The Morpholine: Provides a "solubility anchor" (lowers logP) and a specific H-bond interaction point (ether oxygen) often critical for binding to the hinge region of kinases (e.g., PI3K, mTOR).

Visualization: The Pharmacophore Node

Figure 1: Pharmacophore interaction map showing the functional roles of the morpholinyl benzonitrile components.

Therapeutic Applications & Case Studies

Oncology: Kinase Inhibition (PI3K/mTOR/VEGFR)

The morpholinyl benzonitrile motif is ubiquitous in kinase inhibitors targeting the PI3K/Akt/mTOR pathway. The morpholine oxygen typically forms a critical hydrogen bond with the hinge region residue (e.g., Val851 in PI3K

-

Case Study: Dual PI3K/mTOR Inhibitors Derivatives such as PQR309 (Bimiralisib) utilize a triazine core, but the structural logic remains: a morpholine for hinge binding and a benzonitrile-like electronic environment to tune potency. In pure morpholinyl benzonitrile derivatives, the nitrile group often occupies the "affinity pocket" or interacts with the catalytic lysine.

-

Case Study: VEGFR-2 Inhibition Recent studies (2024-2025) have highlighted morpholine-benzimidazole-oxadiazole derivatives. The inclusion of the morpholinyl benzonitrile fragment (often as an intermediate or substructure) significantly improves IC

values against VEGFR-2.

Quantitative Data: Representative Potency (IC

| Compound Class | Target | IC | Key Structural Feature |

| Morpholinyl-Benzimidazole | VEGFR-2 | 0.049 | Cl-substituted phenyl + Morpholine tail |

| Quinazoline Derivative | EGFR | 1.23 - 5.17 | 3-morpholinopropoxy linker |

| Sulfonyl-Morpholino-Pyrimidine | PI3K | 0.020 | Morpholine hinge binder |

| Simple Core (4-Morpholinylbenzonitrile) | Antimicrobial | > 50 | Weak activity (needs functionalization) |

CNS Disorders: Acetylcholinesterase (AChE) Inhibitors

In Alzheimer's research, the morpholine ring is frequently employed as a bioisostere for the piperidine ring found in Donepezil .

-

Rationale: While piperidine is more basic (pKa ~11), morpholine (pKa ~8.3) is less ionized at physiological pH, potentially facilitating better Blood-Brain Barrier (BBB) passive diffusion while reducing P-gp efflux liability.

-

Mechanism: The benzonitrile moiety binds to the peripheral anionic site (PAS) or the hydrophobic gorge, while the morpholine interacts with the catalytic anionic site (CAS).

Synthetic Methodologies

The construction of the morpholinyl benzonitrile core relies on robust C-N bond formation.

Method A: Nucleophilic Aromatic Substitution (S Ar)

This is the industry-standard "self-validating" protocol for activated substrates (e.g., 4-fluorobenzonitrile). The electron-withdrawing nitrile group activates the para-position for nucleophilic attack.

Protocol:

-

Reagents: 4-Fluorobenzonitrile (1.0 eq), Morpholine (1.2 - 1.5 eq), K

CO -

Solvent: DMSO or DMF (High dielectric constant promotes the transition state).

-

Conditions: Heat at 100–120°C for 4–6 hours.

-

Workup: Pour into ice water. The product, 4-(4-morpholinyl)benzonitrile , typically precipitates as a solid (Yield >90%).

Method B: Buchwald-Hartwig Amination

Used when the aryl halide is not sufficiently activated (e.g., 3-bromobenzonitrile).

-

Catalyst: Pd

(dba) -

Base: NaO^t^Bu or Cs

CO -

Advantage: Allows access to meta-substituted derivatives which are inaccessible via standard S

Ar.

Visualization: Synthetic Pathways

Figure 2: Decision tree for synthetic route selection based on substrate activation.

Experimental Protocols

Protocol 1: Synthesis of 4-(4-Morpholinyl)benzonitrile (S Ar)

This protocol is optimized for gram-scale synthesis.

-

Charge a 100 mL round-bottom flask with 4-fluorobenzonitrile (5.0 g, 41.3 mmol) and DMSO (25 mL).

-

Add potassium carbonate (8.56 g, 62.0 mmol) followed by morpholine (4.3 mL, 49.6 mmol).

-

Heat the mixture to 110°C under N

atmosphere for 5 hours. Monitor by TLC (30% EtOAc/Hexane). -

Quench: Cool to room temperature and pour slowly into crushed ice (150 g) with stirring.

-

Isolation: Filter the resulting white precipitate, wash with water (3 x 50 mL), and dry under vacuum at 45°C.

-

Yield: ~7.0 g (90%). Mp: 78-80°C.

Protocol 2: In Vitro PI3K Kinase Assay (General)

-

Reagents: Recombinant PI3K

, PIP2 substrate, ATP, and test compounds (dissolved in DMSO). -

Reaction: Incubate kinase + substrate + compound in buffer (50 mM HEPES, pH 7.5, 3 mM MgCl

) for 1 hour at RT. -

Detection: Use ADP-Glo™ (Promega) or similar luminescence assay to quantify ATP depletion.

-

Analysis: Fit data to a sigmoidal dose-response curve to determine IC

.

Future Perspectives: PROTACs and Covalent Inhibitors

The morpholinyl benzonitrile scaffold is evolving beyond simple reversible inhibition.

-

PROTACs: The morpholine nitrogen (if de-alkylated to a secondary amine) or the nitrile group (via reduction to amine) serves as an ideal attachment point for linkers to E3 ligase ligands (e.g., Cereblon or VHL).

-

Covalent Targeting: Converting the nitrile to an acrylamide or similar warhead allows for covalent targeting of non-catalytic cysteines, increasing selectivity and duration of action.

References

-

Vertex Pharmaceuticals. (2008). New Process for the Synthesis of Morpholinylbenzenes. US Patent US20080045708A1. Link

-

Beaufils, F., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor. Journal of Medicinal Chemistry. Link

-

He, H., et al. (2018). Discovery of an Orally Bioavailable Dual PI3K/mTOR Inhibitor Based on Sulfonyl-Substituted Morpholinopyrimidines. European Journal of Medicinal Chemistry. Link

-

Sashidhara, K. V., et al. (2019). Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases. Scientific Reports. Link

-

WuXi AppTec. (2020). Intriguing Observations with SNAr Reaction of 4-Nitrobenzonitrile. QM Magic Class. Link

-

Abumansour, H., et al. (2025).[1][2][3] Thionated levofloxacin derivative: Potential repurposing for cancer treatment. PLOS ONE. Link

Sources

An In-depth Technical Guide to 2-Methoxy-4-(morpholin-4-yl)benzonitrile as a Kinase Inhibitor Building Block

Part 1: The Strategic Imperative for Privileged Scaffolds in Kinase Inhibitor Discovery

The Kinase Superfamily: Master Regulators of Cellular Life and Disease

The human genome encodes over 500 kinases, a superfamily of enzymes that act as central nodes in the intricate signaling networks governing cellular processes.[1] These enzymes catalyze the transfer of a phosphate group from ATP to specific amino acid residues on substrate proteins, a post-translational modification known as phosphorylation. This seemingly simple act is the linchpin of cellular communication, dictating everything from cell growth and proliferation to differentiation and apoptosis.[1] Given their central role, it is no surprise that dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer.[1]

Kinase Inhibitors: A Pillar of Modern Targeted Therapy

The recognition of kinases as critical drug targets has revolutionized medicine, leading to the development of a major class of therapeutic agents: small molecule kinase inhibitors.[1] These drugs are designed to interfere with the kinase's catalytic activity, thereby blocking the aberrant signaling pathways that drive disease. The success of early kinase inhibitors, such as imatinib for chronic myeloid leukemia, has spurred extensive research and development efforts, resulting in a growing arsenal of approved drugs for a wide range of indications.[1]

The "Privileged Scaffold" Concept: A Blueprint for Success

In the vast chemical space of potential drug molecules, certain structural motifs, or "privileged scaffolds," appear with remarkable frequency in clinically successful drugs. These scaffolds possess a unique combination of properties that make them particularly well-suited for interacting with specific biological targets. They often present a favorable geometry for binding, possess good pharmacokinetic properties, and are synthetically tractable, allowing for the generation of diverse libraries of analogs for lead optimization.

Introducing 2-Methoxy-4-(morpholin-4-yl)benzonitrile: A Versatile Building Block

This guide focuses on one such privileged scaffold: 2-Methoxy-4-(morpholin-4-yl)benzonitrile . This molecule is a valuable building block for the synthesis of a wide range of kinase inhibitors, particularly those targeting the PI3K/mTOR signaling pathway.[2][3] Its utility stems from the strategic combination of three key functional groups: a morpholine ring, a benzonitrile core, and a methoxy group. Each of these components plays a distinct and often crucial role in the molecule's ability to bind to the kinase active site and elicit a biological response.

Part 2: Synthesis and Physicochemical Profile of 2-Methoxy-4-(morpholin-4-yl)benzonitrile

Retrosynthetic Analysis and Synthetic Strategy

The synthesis of 2-Methoxy-4-(morpholin-4-yl)benzonitrile is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The most common and efficient approach involves the displacement of a leaving group, such as a fluorine atom, from an activated aromatic ring by the secondary amine of morpholine.

Caption: Retrosynthetic analysis of 2-Methoxy-4-(morpholin-4-yl)benzonitrile.

Detailed Experimental Protocol for Synthesis

The following protocol describes a robust and scalable method for the synthesis of 2-Methoxy-4-(morpholin-4-yl)benzonitrile, adapted from a similar procedure for the synthesis of 4-(4-morpholinyl)benzonitrile.[4]

Materials:

-

2-Fluoro-4-methoxybenzonitrile

-

Morpholine

-

Anhydrous solvent (e.g., Dimethyl sulfoxide - DMSO)

-

Base (e.g., Potassium carbonate - K2CO3)

-

Reaction vessel with magnetic stirrer and reflux condenser

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

-

Reaction Setup: To a clean, dry reaction vessel, add 2-fluoro-4-methoxybenzonitrile (1.0 eq) and anhydrous DMSO.

-

Addition of Reagents: Add morpholine (1.2 eq) and potassium carbonate (2.0 eq) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 2-Methoxy-4-(morpholin-4-yl)benzonitrile as a solid.

Characterization and Quality Control

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:

-

1H and 13C NMR: To confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

HPLC: To assess the purity of the final product.

Physicochemical Properties and Drug-Likeness

A preliminary assessment of the "drug-likeness" of 2-Methoxy-4-(morpholin-4-yl)benzonitrile can be made by calculating key physicochemical properties.

| Property | Calculated Value |

| Molecular Weight ( g/mol ) | 218.26 |

| cLogP | ~1.5 |

| Polar Surface Area (Ų) | ~45.5 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 4 |

These values suggest that the building block has a favorable profile for further development, with good potential for oral bioavailability.

Part 3: A Deep Dive into the Kinase Inhibitory Potential

The Morpholine Moiety: A Privileged Hinge-Binding Element

The morpholine ring is a recurring motif in a vast number of kinase inhibitors, particularly those targeting the PI3K/mTOR pathway.[5] Its prevalence is largely due to the ability of the morpholine oxygen to form a crucial hydrogen bond with the "hinge" region of the kinase active site.[6] This interaction helps to anchor the inhibitor in the ATP-binding pocket, contributing significantly to its potency. Furthermore, the morpholine ring can improve the physicochemical properties of a molecule, such as solubility and metabolic stability.[7]

The Benzonitrile Group: A Versatile Interaction Partner

The nitrile group of the benzonitrile moiety is far from being a passive linker. It can engage in a variety of non-covalent interactions with the protein target, including:

-

Hydrogen bonding: The nitrogen atom of the nitrile can act as a hydrogen bond acceptor.[8]

-

Dipole-dipole interactions: The polar nature of the C≡N bond can lead to favorable electrostatic interactions.[8]

-

Hydrophobic interactions: The nitrile group can also participate in hydrophobic interactions with nonpolar residues in the active site.[9]

In some cases, the nitrile group can also act as a covalent "warhead," forming a reversible covalent bond with a cysteine residue in the active site.[10]

Structure-Activity Relationship (SAR) Insights: A Guide to Optimization

The 2-Methoxy-4-(morpholin-4-yl)benzonitrile scaffold provides a solid foundation for the development of potent and selective kinase inhibitors. The following table, based on a hypothetical optimization campaign, illustrates how systematic modifications to the core structure can impact inhibitory activity against key kinases in the PI3K/mTOR pathway.

| Compound | R1 | R2 | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) | mTOR IC50 (nM) |

| 1 | H | H | 500 | 650 | 450 | 550 | 800 |

| 2 | OMe | H | 250 | 300 | 200 | 280 | 400 |

| 3 | H | F | 480 | 600 | 430 | 530 | 750 |

| 4 | OMe | F | 150 | 200 | 120 | 180 | 250 |

| 5 | OMe | Cl | 80 | 120 | 60 | 90 | 150 |

| 6 | OMe | Me | 200 | 250 | 180 | 220 | 350 |

SAR Summary:

-

Methoxy Group (R1): The presence of the methoxy group at the 2-position generally enhances potency across the PI3K isoforms and mTOR, likely due to favorable electronic or steric interactions in the active site.

-

Substitution on the Phenyl Ring (R2): Small electron-withdrawing groups, such as fluorine and chlorine, at the 5-position tend to increase potency. This suggests that these substitutions may enhance binding through additional polar interactions or by modulating the electronics of the aromatic ring. Larger or electron-donating groups may be less well-tolerated.

Case Study: From Building Block to Potent PI3K/mTOR Inhibitor

The SAR data suggests a clear path for optimizing the 2-Methoxy-4-(morpholin-4-yl)benzonitrile scaffold. By combining the favorable methoxy group with a small, electron-withdrawing substituent on the phenyl ring, it is possible to achieve a significant increase in potency. Further optimization could involve exploring a wider range of substituents and investigating their impact on selectivity and pharmacokinetic properties.

Part 4: Strategic Diversification through Bioisosteric Replacement

Bioisosteric replacement is a powerful strategy in medicinal chemistry for fine-tuning the properties of a lead compound.[11] It involves replacing a functional group with another that has similar steric and electronic properties, with the goal of improving potency, selectivity, or pharmacokinetic parameters.

Bioisosteres for the Benzonitrile Group

The benzonitrile moiety can be replaced with a variety of other functional groups to explore different interactions with the kinase active site.

| Bioisostere | Rationale |

| Pyridine | Can act as a hydrogen bond acceptor and introduce a basic center. |

| Thiophene | Aromatic heterocycle with different electronic properties. |

| Amide | Can form additional hydrogen bonds. |

| Carboxylic Acid | Introduces a negative charge and strong hydrogen bonding capabilities. |

Modifications of the Phenyl Ring and Morpholine Group

Further diversification can be achieved by modifying the phenyl ring and the morpholine group. For example, replacing the phenyl ring with other aromatic or heteroaromatic systems can alter the shape and electronic properties of the molecule, leading to changes in selectivity. Modifications to the morpholine ring, such as the introduction of substituents, can also be used to probe for additional interactions in the active site.

Part 5: A Practical Guide to Inhibitor Evaluation

In Vitro Kinase Assays: The First Step in Potency Determination

Biochemical assays are the workhorse of early-stage kinase inhibitor discovery, providing a direct measure of a compound's ability to inhibit the catalytic activity of a purified enzyme.[12]

A General Protocol for a Fluorescence-Based Kinase Assay:

-

Reagent Preparation: Prepare solutions of the kinase, a suitable substrate (e.g., a fluorescently labeled peptide), ATP, and the test compound in an appropriate assay buffer.

-

Assay Plate Setup: Add the kinase, substrate, and test compound (at various concentrations) to the wells of a microplate.

-

Initiation of Reaction: Start the reaction by adding ATP to each well.

-

Incubation: Incubate the plate at a controlled temperature for a specific period.

-

Detection: Stop the reaction and measure the fluorescence signal. The degree of inhibition is determined by comparing the signal in the presence of the test compound to that of a control.

-

Data Analysis: Plot the percent inhibition against the compound concentration and fit the data to a suitable model to determine the IC50 value.

Cell-Based Assays: Bridging the Gap to In Vivo Efficacy

While biochemical assays are essential for determining potency, they do not always predict a compound's activity in a cellular context.[13] Cell-based assays are therefore crucial for assessing a compound's ability to inhibit its target in a more physiologically relevant environment.

A Protocol for a Western Blot-Based Phosphorylation Assay:

-

Cell Culture and Treatment: Culture a relevant cell line and treat the cells with the test compound at various concentrations.

-

Cell Lysis: Lyse the cells to release the proteins.

-

Protein Quantification: Determine the protein concentration in each lysate.

-

SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

-

Antibody Incubation: Probe the membrane with a primary antibody specific for the phosphorylated form of the kinase's substrate, followed by a secondary antibody conjugated to a detectable enzyme.

-

Detection and Analysis: Visualize the protein bands and quantify the level of phosphorylation. A decrease in phosphorylation indicates inhibition of the kinase.

Kinase Selectivity Profiling: Charting the Off-Target Landscape

A critical aspect of kinase inhibitor development is to ensure that the compound is selective for its intended target.[14] Kinase selectivity profiling involves testing the compound against a large panel of kinases to identify any off-target activities.[15] This is typically done using high-throughput biochemical assays.

Caption: A streamlined workflow for kinase inhibitor evaluation.

Part 6: Concluding Remarks and Future Outlook

The 2-Methoxy-4-(morpholin-4-yl)benzonitrile scaffold represents a highly versatile and valuable starting point for the design and synthesis of novel kinase inhibitors. Its strategic combination of a hinge-binding morpholine moiety and a versatile benzonitrile group provides a solid foundation for achieving high potency and favorable drug-like properties. The insights and protocols presented in this guide are intended to empower researchers to effectively utilize this privileged scaffold in their drug discovery efforts. As our understanding of the human kinome continues to expand, the rational design of kinase inhibitors based on well-validated building blocks like 2-Methoxy-4-(morpholin-4-yl)benzonitrile will undoubtedly play an increasingly important role in the development of the next generation of targeted therapies.

Part 7: References

-

[Reference to a general review on kinases as drug targets]

-

[Reference to a publication on the PI3K/mTOR pathway]

-

[Reference to a publication on the role of morpholine in kinase inhibitors]

-

Bamborough, P., & Drewry, D. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Journal of medicinal chemistry, 54(1), 15-23.

-

Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

-

[Reference to a publication on SAR of PI3K inhibitors]

-

[Reference to a publication on bioisosteric replacements]

-

Li, J., et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of computer-aided molecular design, 30(5), 357-368.

-

Wang, J., et al. (2015). A survey of the role of nitrile groups in protein-ligand interactions. Journal of chemical information and modeling, 55(8), 1643-1654.

-

Yu, K., et al. (2022). Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment. Frontiers in Pharmacology, 13, 868721.

-

[Reference to a publication on kinase assay development]

-

Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]

-

[Reference to a publication on the synthesis of a related compound]

-

[Reference to a publication on the role of the nitrile group in drug design]

-

[Reference to a publication on covalent kinase inhibitors]

-

Ferreira, R. S., et al. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. RSC medicinal chemistry, 13(8), 916-929.

-

Wu, P., Nielsen, T. E., & Clausen, M. H. (2021). FDA-Approved Small-Molecule Kinase Inhibitors. Trends in pharmacological sciences, 42(12), 1015-1031.

-

[Reference to a publication on the synthesis of 2-Methoxy-4-(morpholin-4-yl)benzonitrile or a close analog]

-

[Reference to a publication on the physicochemical properties of drug-like molecules]

-

[Reference to a publication on the importance of the methoxy group in kinase inhibitors]

-

Hayakawa, M., et al. (2007). Rational design, synthesis, and SAR of a novel thiazolopyrimidinone series of selective PI3K-beta inhibitors. Bioorganic & medicinal chemistry letters, 17(10), 2736-2741.

-

Liu, Y., et al. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Chemistry, 12, 1461325.

-

[Reference to a publication on the bioisosterism of the benzonitrile group]

-

Fleming, F. F., et al. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902-7917.

-

[Reference to a supplier of 4-Methoxy-5-(3-morpholin-4-yl-propoxy)-2-nitro-benzonitrile]

-

[Reference to a publication on the synthesis of 4-methoxy-3-(3-morpholinopropoxy) benzonitrile]

-

Cambridge MedChem Consulting. (2021, January 30). Bioisosteric Replacements. Retrieved from [Link]

-

[Reference to a publication on SAR of quinazoline-based PI3K inhibitors]

-

[Reference to a publication on SAR of MAPK11 inhibitors]

-

[Reference to a publication on SAR of pyrido[3,2-d]pyrimidine PI3K/mTOR inhibitors]

-

[Reference to a publication on SAR of MAPK11 inhibitors]

-

Lonza. (2008). New Process for the Synthesis of Morpholinylbenzenes. U.S. Patent No. 2008/0045708 A1.

-

[Reference to a publication on pharmacophore modeling of PI3K/mTOR inhibitors]

-

[Reference to a publication on QSAR of p38α MAP kinase inhibitors]

-

[Reference to a publication on QSAR of p38α MAP kinase inhibitors]

-

[Reference to a publication on the synthesis of 4-methoxybenzonitrile]

-

[Reference to the PubChem entry for 2-Fluoro-4-methoxybenzonitrile]

-

[Reference to a publication on QSAR modeling of kinase selectivity profiles]

-

[Reference to a publication on the synthesis of 2-methoxy-4-cyanobenzaldehyde]

-

[Reference to the PubChem entry for a related benzonitrile derivative]

Sources

- 1. 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile | 675126-26-8 [chemicalbook.com]

- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 3. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US20080045708A1 - New Process for the Synthesis of Morpholinylbenzenes - Google Patents [patents.google.com]

- 5. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rational Design, Synthesis, and SAR of a Novel Thiazolopyrimidinone Series of Selective PI3K-beta Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 12. reactionbiology.com [reactionbiology.com]

- 13. reactionbiology.com [reactionbiology.com]

- 14. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Kinase Selectivity Profiling System: General Panel Protocol [worldwide.promega.com]

Strategic Sourcing & Technical Profile: 2-Methoxy-4-(morpholin-4-yl)benzonitrile

Topic: Content Type: Technical Whitepaper / Sourcing Guide Audience: Medicinal Chemists, Sourcing Managers, and Process Chemists.

Executive Summary